Elevated Lipophilicity (ΔLogP = +0.15) Relative to the Chloroallyl Analog
The bromoallyl compound 2-{[(2-bromoprop-2-en-1-yl)sulfanyl]methyl}furan exhibits a computed octanol–water partition coefficient (LogP) of 3.42 , compared to a LogP of 3.27 for its direct chloroallyl analog (2-{[(2-chloroprop-2-en-1-yl)sulfanyl]methyl}furan, CAS 921757-27-9) . The positive ΔLogP of 0.15 indicates higher lipophilicity for the brominated derivative.
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 3.42 |
| Comparator Or Baseline | 2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan: LogP = 3.27 |
| Quantified Difference | ΔLogP = +0.15 (bromo > chloro) |
| Conditions | Computed LogP values from ChemSrc database; method not disclosed but consistent across both entries |
Why This Matters
A higher LogP predicts enhanced passive membrane permeability, which may translate to improved cellular uptake in cell-based assays or better oral absorption if the compound is used as a pharmacophore intermediate.
